molecular formula C20H17N3O5 B6059555 N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide

Cat. No. B6059555
M. Wt: 379.4 g/mol
InChI Key: SCZCVVZJNYLHEX-CIAFOILYSA-N
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Description

N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as HNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit antifungal activity against various fungal strains. In vivo studies have shown that N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide reduces oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide in lab experiments is its low toxicity and high solubility in organic solvents. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is also relatively easy to synthesize and purify. However, one of the limitations of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is its instability in aqueous solutions, which can lead to degradation and loss of activity. In addition, the mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One direction is to further investigate the mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide and its potential targets. Another direction is to explore the use of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide in the development of novel therapeutics for various diseases. In addition, the use of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide as a fluorescent probe for the detection of metal ions can be further explored for its analytical applications. Finally, the development of new synthesis methods for N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide that improve its stability and yield can be explored.

Synthesis Methods

The synthesis of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(1-naphthyloxy)propanoic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide obtained through this method is around 60-70%.

Scientific Research Applications

N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicine, material science, and analytical chemistry. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used as a reagent for the determination of trace amounts of copper ions.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13(28-19-8-4-6-14-5-2-3-7-17(14)19)20(25)22-21-12-15-11-16(23(26)27)9-10-18(15)24/h2-13,24H,1H3,(H,22,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZCVVZJNYLHEX-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide

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